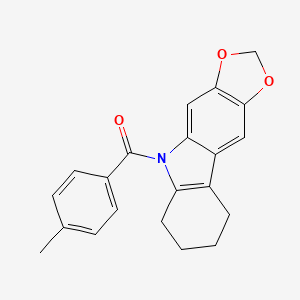![molecular formula C13H16N2O3 B13945986 (3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidinedione core with an amino group and a methoxyphenyl substituent, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione typically involves the following steps:
Formation of the Piperidinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the piperidinedione core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidinedione derivatives.
科学研究应用
(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of neuropharmacology and oncology.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
(3S)-3-amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O3/c1-18-10-4-2-9(3-5-10)8-15-12(16)7-6-11(14)13(15)17/h2-5,11H,6-8,14H2,1H3/t11-/m0/s1 |
InChI 键 |
UUKOQJRVGJFSMK-NSHDSACASA-N |
手性 SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC[C@@H](C2=O)N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


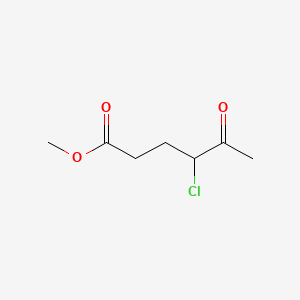
![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)

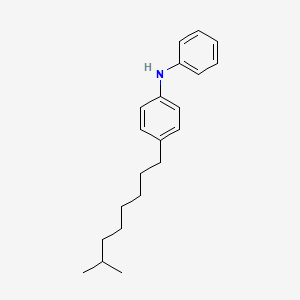

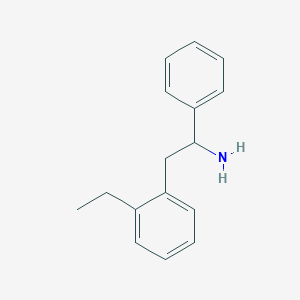
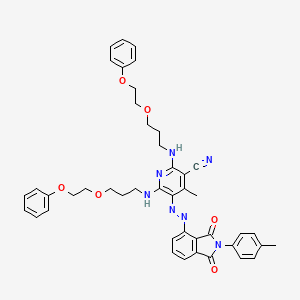
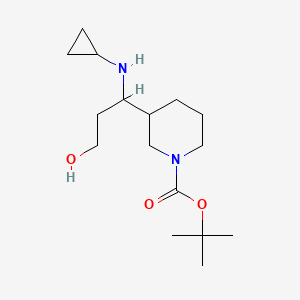
![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
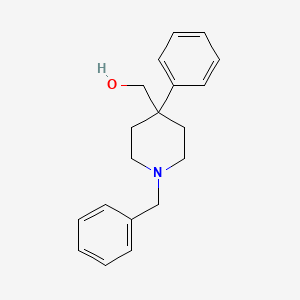
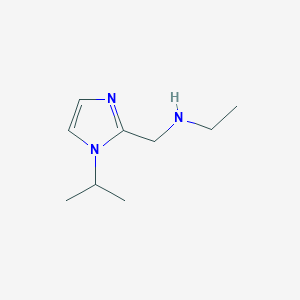
![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
